1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile
Description
Overview of Phenolic, Cyclohexane (B81311), and Nitrile Functionalities in Organic Chemistry
The properties and reactivity of 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile (B2393502) are fundamentally dictated by its three principal functional groups.
Phenolic Group: A phenol (B47542) is characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. fiveable.mebritannica.com This arrangement confers weak acidity to the hydroxyl proton, making phenols more acidic than alcohols but less so than carboxylic acids. britannica.comwikipedia.org The electron-donating nature of the hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, primarily at the ortho and para positions. Phenolic compounds are prevalent in nature and are known for their diverse biological activities. They can also undergo oxidation to form quinones. britannica.com
Cyclohexane Ring: Cyclohexane is a six-membered cycloalkane with the chemical formula C₆H₁₂. geeksforgeeks.orgnih.gov It is a non-polar and relatively inert saturated hydrocarbon. nih.govwikipedia.org The most stable conformation of the cyclohexane ring is the "chair" conformation, which minimizes both angle strain and torsional strain. geeksforgeeks.orgucla.edu This conformational preference can influence the stereochemistry of reactions involving the cyclohexane ring and its substituents. Cyclohexane derivatives are integral components of many synthetic and naturally occurring molecules.
Nitrile Group: The nitrile functional group consists of a carbon atom triple-bonded to a nitrogen atom (-C≡N). wikipedia.orgebsco.com This group is strongly polar and the carbon atom is electrophilic, making it susceptible to nucleophilic attack. allen.in Nitriles are versatile synthetic intermediates that can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. fiveable.mebyjus.com The linear geometry of the nitrile group also imparts specific spatial arrangements within a molecule. ebsco.com
The interplay of these three functional groups within this compound creates a molecule with a rich and varied chemical reactivity profile, offering multiple sites for synthetic transformations.
| Functional Group | Key Characteristics | Common Reactions |
| Phenolic | Weakly acidic hydroxyl group, activates aromatic ring | Electrophilic aromatic substitution, Oxidation to quinones |
| Cyclohexane | Non-polar, saturated ring, exists in chair conformation | Conformational analysis influences stereochemistry |
| Nitrile | Polar, electrophilic carbon, linear geometry | Hydrolysis, Reduction, Nucleophilic addition |
Historical Context of Related Cyclohexanecarbonitrile (B123593) Derivatives in Synthetic Chemistry
Cyclohexanecarbonitrile and its derivatives have a significant history in synthetic organic chemistry. Their preparation and reactions have been explored for various applications. Historically, methods for the synthesis of cyclohexanecarbonitriles often involved the substitution of a leaving group on a cyclohexane ring with a cyanide salt. However, these methods can be prone to side reactions like eliminations. scirp.org
More advanced and efficient synthetic routes have been developed over time. For instance, "one-pot" methods starting from cyclohexanone (B45756) have been devised to produce cyclohexanecarbonitrile in high yields, highlighting the ongoing efforts to create more sustainable and industrially viable synthetic processes. scirp.orgscirp.orgresearchgate.net The development of these methods underscores the importance of cyclohexanecarbonitrile derivatives as intermediates in the chemical and pharmaceutical industries. scirp.org These derivatives serve as precursors for a variety of valuable compounds.
Contemporary Relevance as a Chemical Building Block and Research Target
In modern organic synthesis, molecules that can serve as versatile "building blocks" are highly sought after. lifechemicals.com These are compounds that possess multiple reactive sites, allowing for the construction of more complex molecular architectures. This compound fits this description perfectly.
The presence of the phenolic hydroxyl group allows for etherification, esterification, and other modifications. The aromatic ring can undergo further substitution reactions. The nitrile group, as a versatile precursor to other functional groups, opens up numerous avenues for synthetic elaboration.
While specific research on this compound itself is not extensively documented in publicly available literature, its structural motifs are found in various compounds of interest. For instance, related structures like 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) are used in the production of polymers. orgasynth.comresearchgate.netfishersci.cagoogle.com The exploration of compounds like this compound could lead to the discovery of new materials, pharmaceuticals, or agrochemicals. Its potential as a scaffold for combinatorial chemistry and drug discovery remains an area of interest for future research endeavors. The synthesis and reactivity of such multifunctional molecules are central to the advancement of chemical science.
Properties
CAS No. |
868849-59-6 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Derivatization Strategies and Analogue Synthesis
Structural Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties. These modifications are typically achieved through reactions common to phenols, such as Williamson ether synthesis or acylation.
The conversion of the phenolic hydroxyl to an ether linkage is a common strategy to alter properties such as lipophilicity and metabolic stability. This transformation is typically achieved by reacting the phenoxide, formed by treating 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile (B2393502) with a suitable base, with an alkyl or aryl halide. This reaction, a variant of the Williamson ether synthesis, allows for the introduction of a wide array of alkoxy and aryloxy groups.
Table 1: Representative Alkoxy and Aryloxy Derivatization Reactions
| Reagent | Base | Resulting Substituent | Product Name |
|---|---|---|---|
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Methoxy (-OCH₃) | 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile |
| Ethyl bromide (C₂H₅Br) | Potassium carbonate (K₂CO₃) | Ethoxy (-OC₂H₅) | 1-(4-ethoxyphenyl)cyclohexane-1-carbonitrile |
| Benzyl chloride (C₇H₇Cl) | Cesium carbonate (Cs₂CO₃) | Benzyloxy (-OCH₂C₆H₅) | 1-(4-(benzyloxy)phenyl)cyclohexane-1-carbonitrile |
This table is illustrative of common synthetic transformations for phenolic hydroxyl groups.
The phenolic hydroxyl group can also be functionalized to form various conjugates, such as esters and sulfonates. These derivatives are often synthesized to explore different chemical properties or to serve as pro-moieties that can be cleaved under specific conditions. Esterification can be accomplished using acyl chlorides or carboxylic anhydrides in the presence of a base. Sulfonate esters are formed by reacting the phenol (B47542) with a sulfonyl chloride. These derivatization strategies are valuable for creating a diverse range of analogues.
Table 2: Examples of Non-Biological Conjugate Formation
| Reagent | Reagent Type | Resulting Moiety | Product Name |
|---|---|---|---|
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Acylating Agent | Acetate Ester | 4-(1-cyanocyclohexyl)phenyl acetate |
| Benzoyl chloride (C₆H₅COCl) | Acylating Agent | Benzoate Ester | 4-(1-cyanocyclohexyl)phenyl benzoate |
| p-Toluenesulfonyl chloride (TsCl) | Sulfonylating Agent | Tosylate Ester | 4-(1-cyanocyclohexyl)phenyl 4-methylbenzenesulfonate |
This table presents potential synthetic modifications based on standard phenolic chemistry.
Functionalization of the Nitrile Group and its Derivatives
The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties. Its transformations are central to creating analogues with significantly altered electronic and steric profiles.
One of the most fundamental transformations of the nitrile group is its hydrolysis to a primary carboxamide and subsequently to a carboxylic acid. This can be achieved under either acidic or basic conditions. Mild acid-catalyzed hydration can selectively yield the carboxamide, while more forcing conditions with strong acid or base will lead to the carboxylic acid. The resulting carboxylic acid can then be coupled with various amines to produce a wide range of N-substituted carboxamides using standard peptide coupling reagents.
Table 3: Hydrolysis and Amidation of the Nitrile Group
| Reaction | Conditions | Intermediate/Product |
|---|---|---|
| Partial Hydrolysis | H₂SO₄ (conc.), low temp | 1-(4-hydroxyphenyl)cyclohexane-1-carboxamide |
| Full Hydrolysis | NaOH (aq.), heat, then H₃O⁺ | 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride. These represent common methods for nitrile conversion.
The nitrile group can undergo cycloaddition reactions to form various nitrogen-containing heterocycles. A prominent example is the synthesis of 5-substituted-1H-tetrazoles, which are often considered bioisosteres of carboxylic acids. This transformation is typically accomplished by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst like a zinc salt. The reaction proceeds via a [3+2] cycloaddition between the nitrile and the azide ion.
Table 4: Synthesis of Tetrazole Analogues
| Reagent | Catalyst | Solvent | Product |
|---|---|---|---|
| Sodium azide (NaN₃) | Zinc bromide (ZnBr₂) | Water | 5-(1-(4-hydroxyphenyl)cyclohexyl)-1H-tetrazole |
| Sodium azide (NaN₃) | Ammonium chloride (NH₄Cl) | DMF | 5-(1-(4-hydroxyphenyl)cyclohexyl)-1H-tetrazole |
DMF: Dimethylformamide. These methods are established routes for converting nitriles to tetrazoles.
Stereochemical Variations and Isomer Synthesis
The parent compound, this compound, is achiral. However, stereoisomers can arise if substituents are introduced on the cyclohexane (B81311) ring at positions other than C1 or C4, or if derivatization of the ring itself occurs. For instance, the introduction of a substituent at the C2, C3, C5, or C6 position would render both that carbon and the C1 carbon chiral, leading to the possibility of diastereomers and enantiomers.
The synthesis of specific stereoisomers would necessitate the use of stereoselective synthetic methods. This could involve using a chiral starting material or employing chiral catalysts or auxiliaries during the synthesis. For example, an asymmetric reduction or alkylation of a cyclohexanone (B45756) precursor could establish a desired stereocenter on the ring before the introduction of the nitrile and hydroxyphenyl groups. While specific examples for this exact scaffold are not detailed in readily available literature, the principles of asymmetric synthesis would apply.
Table 5: Potential Stereoisomers with Additional Cyclohexane Substitution
| Position of New Substituent (R) | Number of Chiral Centers | Possible Stereoisomers |
|---|---|---|
| C2 | 2 (C1 and C2) | 4 (two pairs of enantiomers) |
| C3 | 2 (C1 and C3) | 4 (two pairs of enantiomers) |
This table illustrates the stereochemical possibilities that arise from further substitution on the cyclohexane ring.
Diastereoselective Synthesis of Cyclohexane Derivatives
The diastereoselective synthesis of derivatives of this compound focuses on controlling the relative stereochemistry of substituents on the cyclohexane ring. One prominent strategy involves leveraging cascade reactions, such as the Michael addition, to construct the substituted cyclohexane core with a high degree of stereocontrol.
For instance, the synthesis of highly functionalized cyclohexanones, which can be precursors to cyanohydrins, has been achieved with excellent diastereoselectivity through cascade inter–intramolecular double Michael additions. In these reactions, a Michael donor adds to an acceptor, and the resulting intermediate undergoes an intramolecular cyclization to form the cyclohexane ring. The stereochemical outcome of this cyclization is often dictated by the thermodynamic stability of the transition state, favoring the formation of one diastereomer over others.
A plausible strategy for the diastereoselective synthesis of this compound derivatives could involve the reaction of a substituted 1-(4-hydroxyphenyl)cyclohexanone with a cyanide source. The stereochemistry of the resulting cyanohydrin would be influenced by the existing stereocenters on the cyclohexane ring, with the cyanide anion preferentially attacking from the less sterically hindered face.
Table 1: Factors Influencing Diastereoselectivity in Cyclohexane Synthesis
| Factor | Description | Potential Impact on Synthesis |
| Starting Material Stereochemistry | The pre-existing stereocenters in the cyclohexane precursor. | Directs the approach of incoming reagents, leading to a preferred diastereomer. |
| Reaction Conditions | Temperature, solvent, and catalyst can influence the transition state energies. | Optimization can enhance the formation of the desired diastereomer. |
| Steric Hindrance | The size and arrangement of substituents on the cyclohexane ring. | Can block certain reaction pathways, favoring attack from a specific direction. |
| Electronic Effects | The electronic nature of substituents can influence reaction pathways. | Can affect the stability of intermediates and transition states. |
Enantioselective Approaches to Chiral Analogues
The synthesis of single enantiomers of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. A key strategy for achieving this is the asymmetric Strecker reaction. nih.govorganic-chemistry.orgnih.gov
The Strecker synthesis is a classic method for preparing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. organic-chemistry.org By employing a chiral catalyst, this reaction can be rendered enantioselective, producing a preponderance of one enantiomer. nih.gov In the context of this compound, a potential enantioselective route would involve the reaction of 4-(4-hydroxyphenyl)cyclohexanone (B11790) with a cyanide source in the presence of a chiral catalyst.
Various chiral catalysts have been developed for the asymmetric Strecker reaction, including those based on chiral amines, thioureas, and metal complexes. nih.govnih.gov The choice of catalyst is critical and can significantly influence both the yield and the enantiomeric excess (ee) of the product. The catalyst typically functions by forming a chiral complex with the imine intermediate, which then directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer.
Table 2: Key Components of an Enantioselective Strecker Reaction for Chiral Analogues
| Component | Role in the Reaction | Desired Characteristics |
| Ketone Precursor | 4-(4-hydroxyphenyl)cyclohexanone | Provides the cyclohexane scaffold. |
| Cyanide Source | e.g., HCN, TMSCN, KCN | Delivers the nitrile group. |
| Chiral Catalyst | e.g., Chiral amine, thiourea, or metal complex | Controls the stereochemical outcome of the reaction. |
| Amine Source | e.g., Ammonia (B1221849), primary amine | Forms the imine intermediate. |
Incorporation of the this compound Scaffold into Larger Molecular Architectures
The this compound scaffold serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. Its constituent parts—the cyclohexane ring, the nitrile group, and the hydroxyphenyl moiety—provide multiple points for further chemical modification and incorporation into larger structures.
One notable application is in the synthesis of spirocyclic compounds . The quaternary carbon atom of the cyanohydrin is an ideal spiro center. By designing reactions that involve both the nitrile or a derivative thereof and another functional group on the cyclohexane ring or the phenyl ring, it is possible to construct spiro-fused heterocyclic or carbocyclic systems. Spirocycles are of significant interest in medicinal chemistry as they introduce three-dimensional complexity into molecules, which can lead to improved pharmacological properties. mdpi.comnih.govscilit.comrsc.org
Furthermore, the hydroxyphenyl group can be utilized in polymerization reactions. For instance, the closely related compound, 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779), is used as a monomer in the synthesis of polyesters and other polymers. Similarly, this compound could be incorporated into polymer backbones through its hydroxyl group, imparting specific properties to the resulting material.
In the realm of medicinal chemistry, the scaffold can be embedded within larger drug-like molecules. The cyclohexane unit can act as a rigid spacer or a lipophilic group, while the nitrile and hydroxyl groups can be chemically transformed into a variety of other functional groups, such as carboxylic acids, amines, or amides, to interact with biological targets. The synthesis of the antihypertensive drug irbesartan, which features a spirocyclic imidazolin-5-one, highlights the utility of cyclohexane-based spirocycles in drug design. mdpi.com
Table 3: Potential Applications of the Scaffold in Larger Molecules
| Application Area | Method of Incorporation | Potential Outcome |
| Spirocyclic Chemistry | Intramolecular cyclization reactions involving the nitrile group and another functional group. | Creation of novel three-dimensional molecular architectures with potential biological activity. |
| Polymer Chemistry | Polymerization via the hydroxyl group. | Development of new materials with tailored properties. |
| Medicinal Chemistry | Use as a rigid scaffold or for introducing lipophilicity; functional group transformation. | Design of new drug candidates with improved efficacy and pharmacokinetic profiles. |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution and the solid state.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile (B2393502), this would help trace the proton network within the cyclohexane (B81311) ring and establish the connectivity of its methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like the one bearing the nitrile and phenyl groups) and for connecting the different fragments of the molecule, such as linking the phenyl ring to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the phenyl group with respect to the cyclohexane ring.
Without experimental data, a table of expected chemical shifts and correlations cannot be provided.
Solid-State NMR for Polymorphic and Amorphous Forms
Solid-state NMR (ssNMR) is employed to study the structure and dynamics of materials in their solid form. This technique is particularly valuable for characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states of a compound, which can have different physical properties. For this compound, ssNMR could provide insights into the packing of molecules in the crystal lattice and identify any structural variations between different solid forms. However, no ssNMR studies for this compound have been reported.
Advanced Mass Spectrometry for Reaction Monitoring and Pathway Intermediates
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For C₁₃H₁₅NO, the expected exact mass would be calculated and compared to the experimental value to confirm the compound's identity with high confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragments would be expected from the loss of the nitrile group, cleavage of the cyclohexane ring, and fragmentation of the hydroxyphenyl moiety. This analysis would help to confirm the connectivity of the different parts of the molecule. A data table of potential fragments remains speculative without experimental results.
Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., UV-Vis for kinetics, specific interactions)
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating reaction kinetics and understanding specific molecular interactions. By monitoring the change in absorbance at a specific wavelength over time, researchers can determine reaction rates, rate constants, and gain insights into the reaction mechanism. For a compound like this compound, the hydroxyphenyl chromophore would be the primary focus of UV-Vis analysis.
Hypothetical Kinetic Studies:
In a research context, UV-Vis spectroscopy could be employed to study the kinetics of reactions involving the phenolic hydroxyl group or reactions leading to the formation or cleavage of the cyanohydrin moiety. For instance, the deprotonation of the phenol (B47542) in the presence of a base would lead to a bathochromic (red) shift in the UV-Vis spectrum, a change that could be monitored to study the kinetics of this acid-base reaction.
While no specific kinetic data for this compound has been found, studies on other cyanohydrins have utilized spectroscopic methods to understand their formation and cleavage. nih.gov Similarly, kinetic analyses of reactions involving other phenolic compounds are well-documented.
Table 1: Potential UV-Vis Spectroscopic Parameters for Kinetic Analysis of this compound (Hypothetical)
| Parameter | Description | Potential Application |
| λmax (neutral) | Wavelength of maximum absorbance in a neutral solvent. | Baseline for comparative studies. |
| λmax (basic) | Wavelength of maximum absorbance in a basic solution (phenoxide form). | Monitoring deprotonation kinetics. |
| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Quantifying the speed of a reaction, such as oxidation or substitution. |
| Reaction Order | The relationship between the rate of a chemical reaction and the concentration of the species. | Elucidating the reaction mechanism. |
This table is hypothetical and for illustrative purposes only, as no experimental data for this specific compound is available.
Electrochemical Characterization for Redox Behavior
Electrochemical techniques, such as cyclic voltammetry, are essential for characterizing the redox (reduction-oxidation) behavior of a molecule. For this compound, the phenolic group is the primary site for electrochemical activity. The oxidation of the hydroxyl group can provide valuable information about the compound's antioxidant potential and its behavior in different chemical environments.
Expected Redox Behavior:
Phenolic compounds are known to undergo oxidation, typically an irreversible process, to form phenoxyl radicals. The potential at which this oxidation occurs is influenced by the molecular structure, including the presence of other substituents on the aromatic ring. The cyclohexanecarbonitrile (B123593) group attached to the phenyl ring would exert an electronic influence on the redox potential of the hydroxyl group.
While no specific electrochemical data exists for this compound, general studies on the redox behavior of phenols indicate that they can be oxidized to quinone-type structures. khanacademy.org The stability and subsequent reactions of the initially formed radical species are key aspects that can be investigated using electrochemical methods.
Table 2: Potential Electrochemical Parameters for this compound (Hypothetical)
| Parameter | Description | Potential Significance |
| Oxidation Potential (Epa) | The potential at which the anodic peak current is observed in cyclic voltammetry. | Indicates the ease of oxidation of the phenolic hydroxyl group. |
| Reduction Potential (Epc) | The potential at which the cathodic peak current is observed. | Would indicate the reversibility of the oxidation process. |
| Peak Current (Ipa) | The maximum current measured during the anodic scan. | Related to the concentration of the analyte and the kinetics of the electrode reaction. |
| Electron Transfer Number (n) | The number of electrons transferred in the redox process. | Provides insight into the oxidation mechanism. |
This table is hypothetical and for illustrative purposes only, as no experimental data for this specific compound is available.
Applications As Advanced Chemical Building Blocks and Precursors
Utilization in the Synthesis of Diverse Organic Compounds
The presence of both a nitrile and a hydroxyl group on the same carbon atom, characteristic of a cyanohydrin, makes 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile (B2393502) a valuable intermediate in organic synthesis. researchgate.nettaylorandfrancis.com Cyanohydrins are known for their versatility in being converted into a variety of other functional groups, including α-hydroxy acids, α-amino alcohols, and various heterocyclic compounds. researchgate.netyoutube.com
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active compounds. nih.govnih.govresearchgate.net The nitrile functionality of this compound serves as a key entry point for the construction of these important ring systems.
Pyridine (B92270) Synthesis: While direct synthesis routes from this specific compound are not extensively documented, the nitrile group can, in principle, be transformed into functionalities that participate in pyridine ring formation. For instance, reduction of the nitrile to a primary amine, followed by condensation reactions with 1,5-dicarbonyl compounds, is a classic approach to pyridine synthesis. baranlab.org
Imidazole (B134444) Synthesis: The synthesis of imidazole derivatives can be achieved through various routes, some of which can potentially utilize intermediates derived from this compound. wjpsonline.comrsc.org For example, conversion of the cyanohydrin to an α-amino ketone or a related derivative could allow for its participation in condensation reactions with aldehydes and ammonia (B1221849) sources to form substituted imidazoles. pharmaguideline.comorganic-chemistry.orgscribd.com
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Heterocycle | Key Intermediate from Precursor | General Synthetic Strategy |
| Pyridine | Aminomethyl cyclohexanol (B46403) derivative | Condensation with a 1,5-dicarbonyl compound |
| Imidazole | α-Amino ketone derivative | Reaction with an aldehyde and ammonia source |
The synthesis of complex natural products is a significant driver of innovation in organic chemistry. rsc.orgscispace.com Cyanohydrins are valuable intermediates in this field due to their ability to introduce a chiral center and serve as a handle for further functional group transformations. researchgate.netrsc.org The structure of this compound, with its quaternary carbon center, makes it an interesting building block for the construction of sterically hindered and complex molecular architectures found in some natural products. cnrs.fr
The synthetic utility of this compound in natural product synthesis would likely involve the strategic unmasking and transformation of the nitrile and hydroxyl groups. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be protected and deprotected as needed throughout a synthetic sequence. youtube.comwikipedia.orgwikipedia.org This allows for the stepwise construction of a complex target molecule.
Role in Polymer Chemistry and Material Science
The bifunctional nature of this compound also lends itself to applications in polymer chemistry. The phenolic hydroxyl group can participate in polymerization reactions, while the nitrile group can impart specific properties to the resulting polymer or be chemically modified post-polymerization. researchgate.netresearchgate.net
The 4-hydroxyphenyl group in this compound is structurally similar to bisphenol A (BPA), a well-known monomer used in the production of polycarbonates and other high-performance polymers. google.commdpi.com This suggests that this compound could potentially be used as a comonomer or a replacement for BPA in the synthesis of novel polycarbonates. The incorporation of the cyclohexyl and nitrile functionalities could lead to polymers with unique thermal and mechanical properties. researchgate.netnsf.govrsc.org
Table 2: Potential Polymer Types Utilizing this compound
| Polymer Type | Role of this compound | Potential Properties |
| Polycarbonate | Dihydroxy monomer (after conversion of nitrile) or comonomer | Enhanced thermal stability, modified mechanical properties |
| Polyester | Dihydroxy monomer (after conversion of nitrile) or comonomer | Tailorable thermal and mechanical properties |
| Epoxy Resin | Curing agent or modifier | Improved toughness and thermal resistance |
The incorporation of this compound into polymer chains can be used to tune the final properties of the material. The polar nitrile group can enhance intermolecular interactions between polymer chains, potentially leading to increased glass transition temperatures (Tg) and improved solvent resistance. lu.se Furthermore, the nitrile group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties for specific applications. researchgate.netresearchgate.net For instance, hydrolysis of the nitrile groups to carboxylic acid groups could increase the polarity and reactivity of the polymer. mdpi.com
Contributions to Catalysis and Green Chemistry Methodologies (e.g., as ligand precursor)
The principles of green chemistry encourage the use of sustainable and efficient chemical processes. mdpi.com Cyanohydrins and their derivatives have found applications in this area, for example, as precursors to chiral ligands for asymmetric catalysis. benthamdirect.com The structure of this compound offers potential for the development of novel ligands.
The conversion of the nitrile group to an amine and subsequent reaction with other functional molecules could lead to the synthesis of bidentate or multidentate ligands. The presence of the phenolic hydroxyl group could also be exploited for coordination to a metal center. The rigid cyclohexyl backbone could provide a well-defined steric environment around the metal center, which is often crucial for achieving high selectivity in catalytic reactions.
Lack of Specific Research Data Hinders Exploration of this compound in Novel Reagent Development
The inherent chemical functionalities of this compound—a reactive nitrile group, a hydroxyl group on a phenyl ring, and a cyclohexane (B81311) scaffold—theoretically permit its use in a variety of synthetic applications. The nitrile group can typically undergo hydrolysis to form carboxylic acids or amides, be reduced to primary amines, or react with organometallic reagents to yield ketones. These transformations could, in principle, lead to the creation of a diverse range of derivatives.
Consequently, it is not possible to provide an article with detailed research findings, data tables, and specific examples of its application in the development of novel reagents and synthetic tools as requested. The available information is limited to general chemical principles and data on structurally related but distinct compounds, which falls outside the strict scope of the requested subject.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The pursuit of novel and sustainable synthetic routes for 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile (B2393502) is a key area for future research. While traditional methods may exist, the development of greener, more efficient, and economically viable processes is paramount.
Future research in this area should focus on:
One-Pot Syntheses: Developing multi-step one-pot processes, starting from readily available precursors like cyclohexanone (B45756), can significantly improve efficiency by minimizing intermediate isolation steps, reducing solvent waste, and saving energy. researchgate.net
Catalytic Approaches: Investigating novel catalytic systems, including transition-metal catalysis and organocatalysis, could lead to milder reaction conditions, higher yields, and improved selectivity. The use of recyclable catalysts would further enhance the sustainability of the synthesis.
Green Chemistry Metrics: Applying principles of green chemistry, such as atom economy, E-factor, and the use of renewable feedstocks and environmentally benign solvents, will be crucial in evaluating and optimizing new synthetic pathways. researchgate.net
Photocatalysis: The use of visible light-mediated photoredox catalysis could offer new avenues for the construction of the core structure under mild conditions, potentially allowing for late-stage functionalization.
Flow Chemistry: The implementation of continuous flow technologies could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability for industrial production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, time, and energy consumption. | Design of compatible sequential reactions. researchgate.net |
| Novel Catalysis | Higher efficiency, selectivity, and milder conditions. | Development of robust and recyclable catalysts. |
| Green Solvents | Reduced environmental impact. | Exploration of bio-based or supercritical fluid solvents. |
| Photocatalysis | Mild reaction conditions, unique reactivity. | Discovery of new photocatalysts and reaction pathways. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
Advanced Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for process optimization and the rational design of new reactions.
Future mechanistic studies should aim to:
Elucidate Reaction Pathways: Employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, in-situ spectroscopy) and computational modeling to detail the step-by-step formation of the molecule.
Identify Key Intermediates: Isolate and characterize transient intermediates to gain deeper insight into the reaction progress and potential side reactions.
Computational Chemistry: Utilize computational chemistry to model reaction pathways, predict transition states, and understand the electronic and steric factors that govern reactivity and selectivity. This can accelerate the discovery and optimization of new synthetic routes.
Investigate Byproduct Formation: A detailed analysis of byproduct formation can provide valuable information about competing reaction pathways and help in refining reaction conditions to improve the yield of the desired product.
Rational Design of Derivatives for Specific Chemical Functions
The core structure of this compound is a versatile platform for the rational design of new molecules with tailored properties. By systematically modifying the functional groups—the hydroxyl, the nitrile, and the cyclohexyl and phenyl rings—derivatives with specific chemical functions can be developed.
Key strategies for the rational design of derivatives include:
Structure-Property Relationship Studies: Synthesize a library of analogs with systematic variations in their structure and evaluate their physicochemical properties. This will help in establishing clear structure-property relationships.
Modifications of the Phenolic Hydroxyl Group: Conversion of the hydroxyl group to ethers, esters, or other functional groups can modulate properties such as solubility, reactivity, and coordinating ability.
Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to create heterocyclic systems, opening up a wide range of chemical possibilities.
Substitution on the Aromatic Ring: Introducing substituents on the phenyl ring can fine-tune the electronic properties of the molecule, which can be critical for applications in areas like polymer chemistry and materials science.
Functionalization of the Cyclohexane (B81311) Ring: Although more challenging, selective functionalization of the cyclohexane ring could lead to derivatives with unique stereochemical and conformational properties.
| Target Property | Potential Structural Modification |
| Improved Solubility | Introduction of polar functional groups. |
| Enhanced Thermal Stability | Incorporation of rigid or bulky substituents. researchgate.net |
| Specific Reactivity | Conversion of the nitrile or hydroxyl group. |
| Optical Properties | Introduction of chromophoric or fluorophoric moieties. |
Expanding Applications in New Frontier Areas of Chemistry and Materials Science
While the current applications of this compound may be limited, its structure suggests potential for use in several frontier areas of chemistry and materials science.
Future research should explore its potential as:
A Monomer for High-Performance Polymers: The presence of a hydroxyl group makes it a candidate for the synthesis of polyesters, polycarbonates, and polyethers. researchgate.net The rigid cyclohexyl moiety could impart desirable properties such as high glass transition temperatures and improved thermal stability to the resulting polymers.
A Building Block in Supramolecular Chemistry: The hydroxyl group can participate in hydrogen bonding, making the molecule a potential building block for the construction of self-assembling supramolecular structures such as liquid crystals or molecular capsules.
An Intermediate in the Synthesis of Biologically Active Molecules: The scaffold could serve as a starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry, drawing inspiration from the prevalence of six-membered rings in pharmaceuticals. beilstein-journals.org
A Component in Functional Materials: Derivatives of this compound could be explored for applications as organic light-emitting diodes (OLEDs), chemical sensors, or as components in photoredox catalysis.
The continued investigation into this compound holds significant promise. A multidisciplinary approach that combines innovative synthetic chemistry, advanced analytical techniques, and computational modeling will be instrumental in unlocking the full potential of this versatile chemical compound and its future derivatives.
Q & A
Q. What are the common synthetic routes for 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile, and how can their efficiency be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Cyclohexanone intermediates : Reacting substituted phenylacetonitriles with cyclohexanone derivatives under basic conditions (e.g., Knoevenagel condensation) .
- Catalytic hydrogenation : Reduction of nitrile precursors using palladium or nickel catalysts, with reaction efficiency dependent on solvent polarity (e.g., ethanol vs. DMF) .
- Optimization strategies :
- Catalyst screening : Test Pd/C vs. Raney Ni for higher yields.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Temperature control : Maintain 60–80°C to avoid side reactions.
Q. Key Data :
| Parameter | Value (Example) | Source |
|---|---|---|
| Molecular Weight | 199.25 g/mol (analog) | |
| Purity Threshold | ≥95% (fluorinated analog) |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Confirm nitrile group presence (C≡N stretch at ~2240 cm⁻¹) .
- X-ray Crystallography : Determine chair conformation of the cyclohexane ring (e.g., bond angles: C-C-C ~109.5°) .
Advanced Tip : For crystallography, use low-temperature (113 K) single-crystal X-ray diffraction to minimize thermal motion artifacts .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s biological activity? Discuss Structure-Activity Relationship (SAR) approaches.
Methodological Answer:
- Substituent Effects :
- SAR Workflow :
Case Study : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) showed 2–3x higher activity in kinase inhibition assays compared to unsubstituted phenyl groups .
Q. What computational methods are used to predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking :
- Software : Schrödinger Glide or AutoDock.
- Targets : Prioritize proteins with hydrophobic pockets (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD) Simulations :
- Quantum Mechanics (QM) : Calculate charge distribution for nitrile group reactivity .
Validation : Cross-validate computational results with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility checks :
- Data Analysis :
- Meta-analysis : Compare results across studies (e.g., PubChem BioAssay data ).
- Confounding factors : Account for solvent effects (DMSO vs. aqueous buffer) on activity .
Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from variations in cell line viability protocols .
Q. What strategies are recommended for analyzing the stereochemical stability of the cyclohexane ring?
Methodological Answer:
- Conformational Analysis :
- Chiral Chromatography : Use Chiralpak AD-H columns to resolve enantiomers (if applicable) .
Key Finding : Chair conformation dominates in crystal structures, with equatorial positioning of the hydroxyphenyl group minimizing steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
